N-benzyl-N-methylpentan-1-amine
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Overview
Description
N-benzyl-N-methylpentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a methyl group, and a pentyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylpentan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of benzaldehyde with N-pentylamine to form the corresponding benzylidene derivative. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). The final step involves alkylation with formaldehyde and formic acid to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce simpler amines or hydrocarbons .
Scientific Research Applications
N-benzyl-N-methylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-N-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may influence neurotransmitter release or inhibit specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-methylpentan-1-amine: A simpler amine with similar structural features but lacking the benzyl group.
N-benzylmethylamine: Contains a benzyl group and a methyl group but lacks the pentyl chain.
N,N-dimethylethanamine: A tertiary amine with two methyl groups and an ethyl group.
Uniqueness
N-benzyl-N-methylpentan-1-amine is unique due to its specific combination of a benzyl group, a methyl group, and a pentyl chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-benzyl-N-methylpentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-4-8-11-14(2)12-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChI Key |
UFSKFPGJTHUMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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